molecular formula C19H18N2O3 B3866814 N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide

Cat. No.: B3866814
M. Wt: 322.4 g/mol
InChI Key: CSKMXRSMBUSJBD-UDWIEESQSA-N
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Description

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide is a synthetic organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring, a naphthalene moiety, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the Furan Derivative: The starting material, 5-methylfuran-2-carbaldehyde, is synthesized through the oxidation of 5-methylfuran.

    Condensation Reaction: The furan derivative is then subjected to a condensation reaction with 2-naphthalen-1-yloxypropanamide in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The naphthalene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The furan ring and naphthalene moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(5-nitrofuran-2-yl)methylideneamino]furan-2-carboxamide
  • N-[(E)-(5-methylfuran-2-yl)methylideneamino]decanamide

Uniqueness

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide is unique due to its specific combination of a furan ring, naphthalene moiety, and propanamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(E)-(5-methylfuran-2-yl)methylideneamino]-2-naphthalen-1-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-10-11-16(23-13)12-20-21-19(22)14(2)24-18-9-5-7-15-6-3-4-8-17(15)18/h3-12,14H,1-2H3,(H,21,22)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMXRSMBUSJBD-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC(=O)C(C)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC(=O)C(C)OC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724011
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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